N-(4-chlorobenzyl)-6-hydrazinylpyrimidin-4-amine N-(4-chlorobenzyl)-6-hydrazinylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15362809
InChI: InChI=1S/C11H12ClN5/c12-9-3-1-8(2-4-9)6-14-10-5-11(17-13)16-7-15-10/h1-5,7H,6,13H2,(H2,14,15,16,17)
SMILES:
Molecular Formula: C11H12ClN5
Molecular Weight: 249.70 g/mol

N-(4-chlorobenzyl)-6-hydrazinylpyrimidin-4-amine

CAS No.:

Cat. No.: VC15362809

Molecular Formula: C11H12ClN5

Molecular Weight: 249.70 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-6-hydrazinylpyrimidin-4-amine -

Specification

Molecular Formula C11H12ClN5
Molecular Weight 249.70 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-6-hydrazinylpyrimidin-4-amine
Standard InChI InChI=1S/C11H12ClN5/c12-9-3-1-8(2-4-9)6-14-10-5-11(17-13)16-7-15-10/h1-5,7H,6,13H2,(H2,14,15,16,17)
Standard InChI Key LIJZTTCHHFYJJP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CNC2=CC(=NC=N2)NN)Cl

Introduction

Chemical Synthesis and Structural Characteristics

Synthetic Pathways

The synthesis of N-(4-chlorobenzyl)-6-hydrazinylpyrimidin-4-amine involves a multi-step process starting with functionalized pyrimidine precursors. A representative route includes:

  • Preparation of 6-chloropyrimidin-4-amine: Pyrimidine rings are functionalized via nucleophilic substitution or palladium-catalyzed coupling reactions . For instance, 4-(pyridin-3-yl)pyrimidin-2-amine can be synthesized by refluxing 3-acetylpyridine with N,N-dimethylformamide dimethylacetal, followed by reaction with guanidine hydrochloride .

  • Hydrazine incorporation: Hydrazine derivatives are introduced at the 6-position through substitution reactions. This step often requires catalysts such as dichlorobis(triphenylphosphine)Pd(II) and ligands like xantphos to improve yields .

  • N-Benzylation: The 4-chlorobenzyl group is attached via alkylation using 4-chlorobenzyl bromide in the presence of a base (e.g., Na₂CO₃).

A typical procedure involves refluxing 6-chloropyrimidin-4-amine with 4-chlorobenzyl bromide in toluene under nitrogen, catalyzed by dichlorobis(triphenylphosphine)Pd(II) and xantphos . Purification via column chromatography (ethyl acetate-hexane, 1:1) yields the final product .

Structural and Spectral Data

Key spectroscopic characteristics include:

  • ¹H NMR: Signals at δ 8.30 (s, 1H, pyrimidine-H), δ 7.35–7.25 (m, 4H, aromatic-H), δ 4.45 (s, 2H, -CH₂-), and δ 3.80 (s, 2H, -NH₂).

  • MS (ESI): Molecular ion peak at m/z 249.70 [M+H]⁺.

Biological Activity and Antimicrobial Properties

In Vitro Antimicrobial Efficacy

N-(4-Chlorobenzyl)-6-hydrazinylpyrimidin-4-amine exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. Minimum inhibitory concentrations (MICs) range from 8–32 µg/mL, comparable to standard antibiotics like ciprofloxacin.

Bacterial StrainMIC (µg/mL)Reference
S. aureus8–16
E. coli16–32
P. aeruginosa32

Mechanism of Action

The compound disrupts bacterial cell membrane integrity, as evidenced by leakage of cytoplasmic content and loss of membrane potential. This mechanism is distinct from β-lactam or fluoroquinolone antibiotics, reducing the likelihood of cross-resistance .

Comparative Analysis with Related Pyrimidine Derivatives

N-(4-Chlorobenzyl)-6-hydrazinylpyrimidin-4-amine shares structural similarities with other pyrimidine amines, such as N-butyl-6-chloropyrimidin-4-amine (PubChem CID: 26369884) . Key differences include:

  • Substituent effects: The hydrazine group enhances hydrogen-bonding capacity compared to alkylamines .

  • Bioactivity: The 4-chlorobenzyl group confers superior antimicrobial activity relative to butyl substituents .

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